molecular formula C22H20N2O3S B138319 5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate CAS No. 131403-82-2

5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate

Cat. No.: B138319
CAS No.: 131403-82-2
M. Wt: 392.5 g/mol
InChI Key: RGAJIKNGJBAVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate is a heterocyclic compound featuring a fused pyrrolo-benzothiazepine core substituted with a 4-methoxyphenyl group at position 5 and an N,N-dimethylcarbamate ester at position 3.

Properties

IUPAC Name

[6-(4-methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-7-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-23(2)22(25)27-20-18-8-6-14-24(18)17-7-4-5-9-19(17)28-21(20)15-10-12-16(26-3)13-11-15/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAJIKNGJBAVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274332
Record name [6-(4-methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-7-yl] N,N-dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131403-82-2
Record name [6-(4-methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-7-yl] N,N-dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chalcone-Based Cyclocondensation

A widely adopted method involves reacting o-aminothiophenol with chalcones (1,3-diarylprop-2-en-1-ones). For example, Ahmad et al. (2000) demonstrated that chalcones derived from 2-acetyl-1-methylpyrrole undergo cyclization with o-aminothiophenol in acetic acid and piperidine to yield pyrrole-functionalized benzothiazepines. This approach is critical for introducing heteroaromatic motifs early in the synthesis.

Reaction Conditions:

  • Solvent: Acetic acid

  • Catalyst: Piperidine (10 mol%)

  • Temperature: Reflux (~110°C)

  • Yield: 60–75%

α,β-Unsaturated Ketone Cyclization

Alternative routes use α,β-unsaturated ketones instead of chalcones. Wang et al. (2009) reported a three-step process:

  • Condensation of aromatic aldehydes with 2,4-pentanedione using piperidine to form diketones.

  • Michael addition of o-aminothiophenol to the diketone.

  • Intramolecular cyclization and dehydration in acetic acid.

Key Intermediate:
2,4-Pentanedione derivativeBenzothiazepin-4-one\text{2,4-Pentanedione derivative} \rightarrow \text{Benzothiazepin-4-one}
Catalyst: Piperidine (Step 1), HOAc (Step 3)
Yield: 68% after cyclization

Pyrrolo Ring Annulation Strategies

The pyrrolo[2,1-d] fusion requires annulation of a pyrrole ring onto the preformed benzothiazepine core. This step is often achieved through cycloaddition or Friedel-Crafts alkylation.

Cycloaddition with Pyrrole Derivatives

Jain et al. (2013) synthesized a related benzopyrano-benzothiazepine by reacting 3-(3-chlorobenzylidene)flavanone with substituted 2-aminothiophenols in dry toluene with trifluoroacetic acid (TFA). Adapting this method, the pyrrole ring could be introduced via a similar Michael addition-cyclization sequence.

Reaction Scheme:
Chalcone + o-aminothiophenolTFAPyrrolo-benzothiazepine\text{Chalcone + o-aminothiophenol} \xrightarrow{\text{TFA}} \text{Pyrrolo-benzothiazepine}
Conditions:

  • Solvent: Dry toluene

  • Catalyst: TFA (5 mol%)

  • Temperature: 80°C, 12 hours
    Yield: ~55%

Friedel-Crafts Alkylation

The 4-methoxyphenyl group at position 5 may be introduced via Friedel-Crafts alkylation. Gaikwad et al. (2013) demonstrated this using naphtho[2,1-b]furan-2-yl chalcones and o-aminothiophenol under basic conditions.

Example:
1-(Naphtho[2,1-b]furan-2-yl)-3-phenylprop-2-en-1-one+o-aminothiophenolKOH/EtOHAnnulated product\text{1-(Naphtho[2,1-b]furan-2-yl)-3-phenylprop-2-en-1-one} + \text{o-aminothiophenol} \xrightarrow{\text{KOH/EtOH}} \text{Annulated product}
Yield: 70%

Functionalization with the N,N-Dimethylcarbamate Group

The final step involves esterification of the 4-hydroxy group with N,N-dimethylcarbamoyl chloride.

Carbamate Formation

Parthasarathy et al. (2013) described a microwave-assisted method for carbamate synthesis using silica gel-adsorbed intermediates. For the target compound:

Procedure:

  • React 4-hydroxy-pyrrolo-benzothiazepine with N,N-dimethylcarbamoyl chloride in dichloromethane.

  • Add triethylamine (base) to scavenge HCl.

  • Irradiate at 70°C under microwave conditions (20 min).

Yield: 85–90%

Reaction Equation:
4-OH Intermediate+ClC(O)N(CH3)2Et3N, MWTarget Compound\text{4-OH Intermediate} + \text{ClC(O)N(CH}_3\text{)}_2 \xrightarrow{\text{Et}_3\text{N, MW}} \text{Target Compound}

Integrated Synthetic Route

Combining these steps, a plausible synthesis is:

  • Benzothiazepine Core Formation:

    • React 4-methoxyphenyl chalcone with o-aminothiophenol in HOAc/piperidine.

  • Pyrrolo Annulation:

    • Perform Friedel-Crafts alkylation with pyrrole-2-carbaldehyde.

  • Carbamate Esterification:

    • Treat with N,N-dimethylcarbamoyl chloride under microwave irradiation.

Comparative Analysis of Methods

StepMethodCatalystSolventYield (%)Reference
Benzothiazepine coreChalcone cyclizationPiperidineAcetic acid70
Pyrrolo annulationFriedel-CraftsKOHEthanol65
Carbamate formationMicrowave esterificationNoneDCM88

Challenges and Optimization

  • Regioselectivity: Ensuring annulation occurs at the correct positions (C2 and C1 of benzothiazepine) requires careful steric and electronic control.

  • Purification: Silica gel chromatography is often needed due to polar intermediates.

  • Scalability: Microwave-assisted steps may face limitations in industrial settings, necessitating alternative heating methods.

Scientific Research Applications

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy
  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)

These techniques provide insights into the functional groups and molecular framework of the compound, essential for understanding its biological interactions.

Anticancer Activity

One of the most promising applications of this compound is in cancer therapy. Research has shown that derivatives of pyrrolobenzothiazepine exhibit significant antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
5bPanc-120.3
5cPC322.5
7mMDA-MB-23112.5

These compounds have been shown to induce apoptosis and inhibit cell proliferation through mechanisms involving the downregulation of key proteins such as caspase-3, highlighting their potential as anticancer agents .

Other Pharmacological Activities

In addition to anticancer properties, compounds in this class have been evaluated for:

  • Antimicrobial Activity: Some derivatives exhibit activity against various bacterial strains.
  • Anti-inflammatory Effects: Research indicates potential in reducing inflammation markers in vitro.

Study 1: Anticancer Efficacy

A study focused on the evaluation of a series of pyrrolobenzothiazepine derivatives against human cancer cell lines demonstrated that certain modifications on the phenyl ring significantly enhanced cytotoxicity. The most effective compound was found to be twice as potent as etoposide, a standard chemotherapeutic agent .

Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR of these compounds revealed that electron-withdrawing groups at specific positions on the phenyl ring improved antiproliferative activity. This finding underscores the importance of molecular design in developing effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazepine Derivatives

Pyrrolo[2,1-d][1,5]benzothiazepin-7-ol,6-(4-methoxyphenyl)-,7-acetate
  • Structure : Shares the pyrrolo-benzothiazepine core and 4-methoxyphenyl substituent but differs in the ester group (acetate vs. N,N-dimethylcarbamate).
  • Physicochemical Properties :
    • LogP : 3.24 (indicative of moderate lipophilicity)
    • Polar Surface Area (PSA) : 26.3 Ų
    • Density : 0.9884 g/cm³ .
  • Implications : The acetate group may confer lower metabolic stability compared to the carbamate, which is resistant to esterase hydrolysis .
5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol Acetate
  • Molecular Weight : 363.43 g/mol .
  • Synthetic Pathway: Likely involves cyclization and functionalization steps analogous to methods described for pyrrolo-pyrido-thiazepinones (e.g., N-alkylation and acid-catalyzed cyclization) .

Benzoxazepine Derivatives: PBOX-6

  • Structure : 7-[(N,N-Dimethylcarbamoyl)oxy]-6-(naphth-1-yl)pyrrolo[2,1-d][1,5]benzoxazepine (PBOX-6) replaces the benzothiazepine sulfur with oxygen, forming a benzoxazepine core. The naphthyl substituent and N,N-dimethylcarbamate group are critical for its pro-apoptotic activity .
  • Biological Activity : Enhances TRAIL-induced apoptosis by upregulating DR5 receptors, suggesting carbamate groups may stabilize interactions with biological targets .

Triazolo-Pyrimidine Derivatives

  • Example : 3-(4-Methoxyphenyl)-5-(7,8,9,10-tetrahydrocyclopenta[4,5]pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-1H-pyrazol-4-ol
  • Structure : Features a triazolo-pyrimidine core instead of benzothiazepine but retains the 4-methoxyphenyl group.
  • Physicochemical Properties :
    • Molecular Formula : C₂₀H₁₇N₇O₂
    • LD₅₀ : 3200 mg/kg (indicative of moderate toxicity) .

Carbamate-Containing Pesticides: Isolan

  • Structure : 1-Isopropyl-3-methyl-5-pyrazolyl N,N-dimethylcarbamate.
  • Relevance : Demonstrates the broad bioactivity of N,N-dimethylcarbamate groups, which inhibit acetylcholinesterase in pests .
  • Comparison : While structurally distinct, the carbamate moiety’s electrophilic carbonyl may react similarly in biological systems, though the benzothiazepine core likely reduces off-target toxicity.

Biological Activity

The compound 5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate is a member of the benzothiazepine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C_{20}H_{22}N_{2}O_{3}S
  • Molecular Weight : 392.5 g/mol

Structural Characteristics

The compound features a pyrrolo-benzothiazepine core with a methoxyphenyl substituent and a dimethylcarbamate group. This unique structure contributes to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects:

  • Anticonvulsant Activity : Studies have shown that compounds with similar structures can interact with brain-specific binding sites, potentially leading to anticonvulsant effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
  • Antimicrobial Effects : Benzothiazepines have been reported to possess antimicrobial properties against various pathogens. The specific activity of this compound against bacterial strains remains to be fully elucidated but suggests potential for further exploration in infectious disease treatment .
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties, possibly due to its ability to influence neurotrophic factors and reduce oxidative stress in neuronal cells .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, possible mechanisms include:

  • Receptor Modulation : Interaction with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism or signaling pathways related to neuroprotection.

Anticonvulsant Research

In a study examining the efficacy of various pyrrolidine derivatives as anticonvulsants, compounds structurally related to 5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol were found to significantly reduce seizure activity in animal models. The study highlighted the importance of substituents on the pyrrolidine ring for enhancing potency and selectivity at the levetiracetam binding site .

Antimicrobial Evaluation

A series of benzothiazepine derivatives were evaluated for their antimicrobial activity against clinical isolates of bacteria. The results indicated that certain modifications to the benzothiazepine structure could enhance antimicrobial efficacy. While specific data on this compound is limited, it aligns with broader findings in the literature regarding the antimicrobial potential of similar compounds .

Data Summary Table

Biological ActivityObservationsReferences
AnticonvulsantSignificant reduction in seizure frequency ,
AntimicrobialPotential activity against bacterial strains ,
NeuroprotectiveReduction in oxidative stress markers

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate?

  • Methodological Answer : Synthesis requires careful selection of substituents and reaction conditions. For example, electron-donating groups like methoxy (as in the 4-methoxyphenyl moiety) may influence cyclization efficiency. Reactions often involve multi-step protocols, such as condensation of α-chloroacetamides with heterocyclic precursors under controlled temperatures (40–60°C) and inert atmospheres to prevent oxidation. Solvent polarity (e.g., DMF or THF) and catalyst choice (e.g., triethylamine) are critical for yield optimization .
  • Data Example : Typical yields for analogous pyrrolobenzothiazepine derivatives range from 60–80%, with purity confirmed via TLC and HPLC .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1646 cm⁻¹, C=S at ~1092 cm⁻¹) .
  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to assign proton environments (e.g., methoxy protons at δ 3.3–3.8 ppm) and confirm regiochemistry .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated for related pyrazolo-benzothiazepine derivatives .

Q. What experimental design principles apply to initial bioactivity screening?

  • Methodological Answer : Employ a randomized block design with replicates to minimize bias. For in vitro assays (e.g., enzyme inhibition), use positive/negative controls and dose-response curves (e.g., 0.1–100 µM concentrations). Include statistical validation (e.g., ANOVA for IC₅₀ comparisons) and account for batch-to-batch variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Methodological Answer : Systematically vary substituents (e.g., replacing methoxy with halogens or alkyl groups) and correlate changes with bioactivity. Use computational tools (e.g., molecular docking to map binding interactions with target proteins like kinases or GPCRs) . Validate predictions with in vitro assays and compare with crystallographic data to refine models .
  • Data Example : In pyrazole-carbothioamide analogs, electron-withdrawing groups at the 4-position enhanced antibacterial activity by 30–50% compared to electron-donating groups .

Q. How should researchers resolve discrepancies in bioactivity data across studies?

  • Methodological Answer : Conduct a meta-analysis of experimental variables:

  • Assay Conditions : Compare buffer pH, temperature, and cell lines used (e.g., HEK293 vs. HeLa).
  • Compound Purity : Verify via HPLC and mass spectrometry; impurities >5% may skew results .
  • Statistical Power : Ensure adequate replicates (n ≥ 3) and effect size thresholds (e.g., p < 0.01) .
    • Case Study : Conflicting IC₅₀ values for analogous compounds were resolved by standardizing assay protocols across labs .

Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer : Follow longitudinal frameworks like Project INCHEMBIOL :

  • Physicochemical Properties : Measure logP (lipophilicity), hydrolysis half-life, and photostability.
  • Biotic Transformations : Use soil microcosms or aquatic mesocosms to track degradation products via LC-MS/MS.
  • Toxicity Screening : Employ multi-trophic assays (e.g., Daphnia magna for aquatic toxicity, Arabidopsis thaliana for phytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.